Hydroxy-PEG4-acid
Overview
Description
Hydroxy-PEG4-acid is a non-cleavable 4 unit PEG ADC linker . It is used in the synthesis of antibody-drug conjugates (ADCs) and is also a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . It is a PEG derivative containing a hydroxyl group with a terminal carboxylic acid .
Synthesis Analysis
The terminal carboxylic acid of this compound can be reacted with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form a stable amide bond . This compound features a hydroxyl group at one end, which is highly reactive and can participate in various chemical reactions, such as esterification and etherification .
Molecular Structure Analysis
The molecular formula of this compound is C11H22O7 . Its molecular weight is 266.29 g/mol . The IUPAC name is 3- [2- [2- [2- (2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]propanoic acid . The InChI is InChI=1S/C11H22O7/c12-2-4-16-6-8-18-10-9-17-7-5-15-3-1-11 (13)14/h12H,1-10H2, (H,13,14) .
Chemical Reactions Analysis
This compound is a non-cleavable 4 unit PEG ADC linker used in the synthesis of antibody-drug conjugates (ADCs) . It is also a PEG-based PROTAC linker that can be used in the synthesis of PROTACs .
Physical and Chemical Properties Analysis
This compound has a molecular weight of 266.29 g/mol . Its molecular formula is C11H22O7 . The compound has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 7 . It has a rotatable bond count of 14 . The topological polar surface area is 94.4 Ų .
Scientific Research Applications
PEG-Based Hydrogel Synthesis
- Photoreversible PEG-Based Hydrogels : Zheng et al. (2002) developed a novel photoreversible PEG-based hydrogel system using 9-Anthracenecarboxylic acid and an eight-armed PEG polymer. This hydrogel exhibited high photosensitivity and underwent rapid, reversible photo-cross-linking, which could alter its physicochemical properties like swellability and topography. This has implications for intelligent material design in biochemical and biomedical applications (Zheng et al., 2002).
Hydrolysis-Resistant Biomaterials
- New End Group Structures of PEG for Biomaterials : Tong et al. (2011) explored the modification of PEG's hydroxyl end group to form hydrolysis-resistant biomaterials. This modification was significant for longer-term applications such as vitreous, cartilage, and nucleus pulposus replacement in biomedical engineering (Tong et al., 2011).
PEGylation in Pharmacokinetics
- Modulating Antibody Pharmacokinetics Using PEG : Chen et al. (2011) discussed the use of hydrophilic polymers like PEG for substituting the Fc-domain in binding proteins. PEGylation leads to increased blood half-life, bioavailability, stability, and reduced immunogenicity, which are crucial for antibody therapies (Chen et al., 2011).
Nanomaterials for Biomedical Applications
- Fabrication of Luminescent Hydroxyapatite Nanorods : Heng et al. (2016) developed hydroxyapatite nanorods modified with PEG-based polymer for biomedical applications, such as biological imaging and controlled drug delivery. These nanocomposites showed excellent water dispersibility, biocompatibility, and high drug loading capability (Heng et al., 2016).
PEG Hydrogels in Regenerative Medicine
- PEG Hydrogels for Biomolecule Release : Lin and Anseth (2009) reviewed the use of PEG hydrogels in regenerative medicine, focusing on their design and fabrication for controlled release of biomolecules and scaffolds. This highlights the role of PEG hydrogels in creating matrices that closely mimic the natural extracellular matrix (Lin & Anseth, 2009).
Mechanism of Action
Target of Action
Hydroxy-PEG4-acid is primarily used as a linker in the synthesis of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) . Its primary targets are the antibodies or proteins that it is conjugated to . The role of this compound is to connect the antibody or protein to a drug or cytotoxic agent, allowing the drug to be delivered directly to the target cells .
Mode of Action
This compound interacts with its targets through covalent bonding . The terminal carboxylic acid group of this compound can react with primary amine groups on the target protein or antibody in the presence of activators to form a stable amide bond . This allows the drug or cytotoxic agent to be attached to the target protein or antibody .
Biochemical Pathways
The exact biochemical pathways affected by this compound depend on the specific drug or cytotoxic agent that it is linked to. The primary role of this compound is to facilitate the delivery of these agents to their target cells . By doing so, it can enhance the efficacy of the drug or cytotoxic agent and reduce off-target effects .
Pharmacokinetics
Polyethylene glycol (peg), the parent compound of this compound, is known to be non-toxic, non-immunogenic, and highly soluble in water These properties suggest that this compound likely has good bioavailability
Result of Action
The molecular and cellular effects of this compound are primarily related to its role as a linker in ADCs and PROTACs . By facilitating the delivery of drugs or cytotoxic agents to their target cells, this compound can enhance the efficacy of these agents and reduce off-target effects . The exact effects depend on the specific drug or cytotoxic agent that this compound is linked to.
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the pH and temperature of the environment can affect the stability of the amide bond formed between this compound and the target protein or antibody Additionally, the presence of other chemicals or proteins in the environment can potentially interfere with the action of this compound
Future Directions
Biochemical Analysis
Biochemical Properties
Hydroxy-PEG4-acid interacts with primary amine groups in the presence of activators to form a stable amide bond . The hydrophilic PEG spacer in this compound increases solubility in aqueous media . The hydroxyl group enables further derivatization or replacement with other reactive functional groups .
Cellular Effects
The hydrophilic nature of this compound, due to the PEG spacer, decreases aggregation and increases solubility of proteins and other biomolecules . This property influences cell function by enhancing the stability and effectiveness of proteins and other biomolecules it is attached to .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its interactions with primary amine groups. In the presence of activators such as EDC or DCC, the terminal carboxylic acid of this compound can react with these amine groups to form a stable amide bond .
Temporal Effects in Laboratory Settings
Given its role in enhancing the solubility and stability of proteins and other biomolecules, it can be inferred that this compound may contribute to the long-term stability and effectiveness of these molecules .
Metabolic Pathways
Given its ability to form stable amide bonds with primary amine groups, it may interact with enzymes or cofactors that contain these groups .
Transport and Distribution
Given its hydrophilic nature, it is likely to be distributed in aqueous environments within the cell .
Subcellular Localization
Given its role in enhancing the solubility and stability of proteins and other biomolecules, it may be found in proximity to these molecules within the cell .
Properties
IUPAC Name |
3-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O7/c12-2-4-16-6-8-18-10-9-17-7-5-15-3-1-11(13)14/h12H,1-10H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQWLGZFJGVEDCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCO)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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